molecular formula C18H22ClN5O4 B2554952 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1040666-67-8

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2554952
CAS No.: 1040666-67-8
M. Wt: 407.86
InChI Key: NVKVJSCAOFICLB-UHFFFAOYSA-N
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Description

7-(3-(2-Chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a 2-chlorophenoxy-substituted hydroxypropyl chain at position 7 and an ethylamino group at position 6. Its molecular formula is inferred as C₁₉H₂₂ClN₅O₄ (molecular weight ~427.0 g/mol), based on structural analogs such as M3 (427.0 g/mol) reported in . The compound’s core purine-dione scaffold is substituted with methyl groups at positions 1 and 3, contributing to its lipophilicity and metabolic stability. The 2-chlorophenoxy group introduces steric and electronic effects, while the ethylamino group at position 8 may influence hydrogen-bonding interactions and receptor binding .

Properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4/c1-4-20-17-21-15-14(16(26)23(3)18(27)22(15)2)24(17)9-11(25)10-28-13-8-6-5-7-12(13)19/h5-8,11,25H,4,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKVJSCAOFICLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , a derivative of purine, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a purine core modified with various functional groups. Its IUPAC name suggests significant modifications that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Receptor Interaction : The compound functions as an antagonist at various receptor sites, particularly the adenosine A2 receptor, which plays a significant role in cardiovascular and neurological functions.
  • Antitumor Activity : Preliminary studies indicate potential antitumor properties, although further research is needed to fully elucidate its efficacy and mechanism.
  • Cytotoxicity : The compound exhibits varying degrees of cytotoxicity against different cell lines, suggesting selective action that could be beneficial in targeted therapies.

The mechanisms through which this compound exerts its biological effects include:

  • Adenosine Receptor Modulation : It competes with adenosine for binding to A2 receptors, thereby influencing downstream signaling pathways associated with cell proliferation and survival.
  • Inhibition of Tumor Growth : By modulating the tumor microenvironment and inhibiting angiogenesis, it may contribute to reduced tumor growth rates.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on A2 Receptor Antagonism : Research demonstrated that the compound effectively inhibits A2 receptor-mediated responses in vitro. This was evidenced by dose-response curves indicating a significant rightward shift in the concentration-response relationship for adenosine .
  • Antitumor Efficacy : A comparative study assessed its effects on various cancer cell lines. The results indicated that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency .
  • Cytotoxicity Assays : In vitro assays revealed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential for selective toxicity .

Data Tables

Biological ActivityObserved EffectReference
Adenosine A2 AntagonismRightward shift in dose-response curve
Antitumor ActivityLower IC50 compared to standard drugs
CytotoxicityInduced apoptosis in cancer cells

Scientific Research Applications

Scientific Research Applications

The applications of 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione span various domains:

Pharmacological Research

  • Adenosine Receptor Modulation : The compound's purine structure suggests potential interactions with adenosine receptors (A1 and A2A), which play roles in neurotransmission and inflammation .
  • Therapeutic Potential : Preliminary studies indicate that it may act as a drug candidate for conditions related to neuroprotection and inflammation .

Biochemical Studies

  • Enzyme Inhibition Studies : The compound can be utilized to explore its effects on specific enzymes involved in metabolic pathways.
  • Gene Expression Modulation : Research indicates that this compound may influence gene expression through its interaction with cellular pathways .

Material Science

  • Synthesis of New Materials : Its unique structural properties allow it to serve as a building block for developing new materials with specific functionalities .

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Neuroprotective EffectsDemonstrated potential protective effects against oxidative stress in neuronal cells .
Study 2Antioxidant ActivityShowed enhanced antioxidant properties due to its structural components .
Study 3Enzyme InteractionInvestigated enzyme inhibition mechanisms leading to insights into metabolic regulation .

Comparison with Similar Compounds

Key Observations :

  • Chlorophenoxy Position: The target compound’s ortho-chlorophenoxy group (2-chloro) may induce greater steric hindrance compared to the para-chlorophenoxy (4-chloro) in M3. This could reduce binding affinity to certain receptors but improve selectivity .
  • Ethylamino vs.
  • Hydroxypropyl vs. Benzyl : The 2-hydroxypropyl chain in the target compound improves water solubility compared to the lipophilic 2-chlorobenzyl group in ’s analog .

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